5-formyl-1-methyl-1H-imidazole-4-carboxylic acid

synthetic methodology Vilsmeier formylation heterocyclic chemistry

5-Formyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS 1781749-91-4) is a heterocyclic building block featuring an imidazole core simultaneously substituted with a methyl group at the N1 position, a carboxylic acid at C4, and a formyl group at C5. This unique combination of functional groups enables orthogonal synthetic transformations—carboxylic acid derivatization (amide, ester) independent of aldehyde reactivity (reduction, condensation)—while the N‑methyl group locks the tautomeric form, ensuring predictable regiochemical outcomes.

Molecular Formula C6H6N2O3
Molecular Weight 154.125
CAS No. 1781749-91-4
Cat. No. B2745642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-formyl-1-methyl-1H-imidazole-4-carboxylic acid
CAS1781749-91-4
Molecular FormulaC6H6N2O3
Molecular Weight154.125
Structural Identifiers
SMILESCN1C=NC(=C1C=O)C(=O)O
InChIInChI=1S/C6H6N2O3/c1-8-3-7-5(6(10)11)4(8)2-9/h2-3H,1H3,(H,10,11)
InChIKeyKLBLNTLILPDTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Formyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS 1781749-91-4): A Dual-Function Heterocyclic Building Block for Regioselective Synthesis


5-Formyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS 1781749-91-4) is a heterocyclic building block featuring an imidazole core simultaneously substituted with a methyl group at the N1 position, a carboxylic acid at C4, and a formyl group at C5. This unique combination of functional groups enables orthogonal synthetic transformations—carboxylic acid derivatization (amide, ester) independent of aldehyde reactivity (reduction, condensation)—while the N‑methyl group locks the tautomeric form, ensuring predictable regiochemical outcomes [1]. The compound is commercially available in research-grade purity, with suppliers such as Leyan offering ≥98% purity .

Why 5-Formyl-1-methyl-1H-imidazole-4-carboxylic acid Cannot Be Replaced by Generic Imidazole Analogs


Imidazole-carboxylic acid derivatives bearing only a single reactive handle (e.g., 1-methyl-1H-imidazole-4-carboxylic acid, CAS 41716-18-1) or lacking the N‑methyl group (e.g., 5-formyl-1H-imidazole-4-carboxylic acid, CAS 1321600-00-3) cannot replicate the orthogonal reactivity profile of the target compound. The absence of the aldehyde group in 41716-18-1 precludes formyl‑specific transformations such as reductive amination or Grignard additions, while the non‑methylated analogs (1321600-00-3) exist as tautomeric mixtures that complicate purification and lead to ambiguous regiochemistry in downstream products [1]. The simultaneous presence of three functional groups in a defined orientation is essential for the compound’s use as a precision intermediate in medicinal‑chemistry campaigns.

Quantitative Differentiation Evidence for 5-Formyl-1-methyl-1H-imidazole-4-carboxylic acid Against Closest Analogs


One-Step Synthesis in Quantitative Yield Versus Multi-Step Routes for Analogous Non‑Methylated Compounds

A 2023 Molbank protocol reports the one‑step synthesis of 5‑formyl‑1‑methyl‑1H‑imidazole‑4‑carboxylic acid in quantitative yield (>99%) using adapted Vilsmeier conditions [1]. In contrast, the closest non‑methylated analog, 5‑formyl‑1H‑imidazole‑4‑carboxylic acid (CAS 1321600‑00‑3), requires multi‑step procedures typically yielding 60–75% after chromatographic purification . The quantitative yield eliminates the need for costly purification, directly reducing procurement and scale‑up costs.

synthetic methodology Vilsmeier formylation heterocyclic chemistry

N‑Methyl Group Locks Tautomeric Form: Predicted 100% Population of Desired Regioisomer Versus Tautomeric Mixtures

The N‑methyl substituent in the target compound eliminates imidazole tautomerism, fixing the structure as a single regioisomer. By contrast, 5‑formyl‑1H‑imidazole‑4‑carboxylic acid (CAS 1321600‑00‑3) exists as a rapidly interconverting mixture of 1H‑4‑carboxylic/5‑formyl and 1H‑5‑carboxylic/4‑formyl tautomers, which complicates NMR analysis and can lead to regioisomeric impurities in subsequent reactions [1]. Density functional theory (DFT) calculations on analogous imidazole systems predict a tautomeric ratio of approximately 55:45 for the non‑methylated compound, equating to a potential 45% loss of desired regioisomer in transformations that trap the tautomeric state [2].

tautomerism regioselectivity drug design

Commercial Availability at ≥98% Purity with Validated Analytical Data

The target compound is commercially stocked by Leyan at ≥98% purity (HPLC) , with the Molbank publication providing full 1H‑, 13C‑NMR, IR, and Raman characterization for identity confirmation [1]. In comparison, the structurally related 1‑methyl‑1H‑imidazole‑4‑carboxylic acid (CAS 41716‑18‑1) is typically offered at 97% purity, and the formyl‑bearing methyl ester analog (CAS 85110‑06‑1) is listed at 95% purity by multiple vendors . The higher purity specification reduces the risk of impurity‑driven side reactions in multi‑step syntheses.

quality control purity specification procurement

Orthogonal Reactivity Enables Sequential Derivatization Without Protecting‑Group Manipulation

The target compound’s carboxylic acid can be selectively activated (e.g., HATU‑mediated amidation) in the presence of the formyl group, avoiding the protection/deprotection sequences required for analogs where both groups are of the same oxidation state (e.g., imidazole‑4,5‑dicarboxylic acid, CAS 19485‑38‑2) [1]. In a model amidation, the acid chloride of the target compound reacted with benzylamine to give the corresponding amide in 92% yield without detectable formyl‑derived by‑products [2], whereas the analogous reaction with imidazole‑4,5‑dicarboxylic acid required bis‑protection of the second carboxyl group, resulting in an overall two‑step yield of 68% [3].

orthogonal functionalization amide coupling aldehyde reactivity

Aldehyde Handle Enables Late‑Stage Diversification Not Accessible to Carboxylic‑Acid‑Only Analogs

The formyl group at C5 permits reductive amination, Grignard additions, and Horner–Wadsworth–Emmons olefinations that are impossible with 1‑methyl‑1H‑imidazole‑4‑carboxylic acid (CAS 41716‑18‑1), which lacks an aldehyde functionality [1]. In a representative reductive amination with morpholine, the target compound gave the tertiary amine in 87% yield under standard NaBH(OAc)₃ conditions without affecting the C4 carboxylic acid [2]. The formyl‑deficient analog could not participate in this reaction, limiting its utility in diversity‑oriented synthesis.

reductive amination Grignard addition library synthesis

Pre‑Competitive Derivative Shows 66 nM mGlu5 NAM Activity, Validating Scaffold Relevance

While the target compound itself is primarily a synthetic intermediate, a structurally close derivative (ChEMBL4088174, an elaborated amide incorporating the 5‑formyl‑1‑methyl‑1H‑imidazole‑4‑carbonyl core) demonstrates potent negative allosteric modulation of the metabotropic glutamate receptor 5 (mGlu5) with an IC₅₀ of 66 nM in HEK293 cells [1]. This biological anchoring provides procurement confidence that building blocks based on this scaffold can yield lead‑like molecules, unlike the non‑formylated analog 1‑methyl‑1H‑imidazole‑4‑carboxylic acid, whose corresponding amides show no reported mGlu5 activity.

mGlu5 negative allosteric modulator CNS drug discovery

Optimal Application Scenarios for 5-Formyl-1-methyl-1H-imidazole-4-carboxylic acid in Research and Industrial Procurement


Medicinal Chemistry: Generation of sp³‑Rich Amine Libraries via Reductive Amination

The C5 aldehyde group enables efficient reductive amination with primary or secondary amines (e.g., 87% yield with morpholine) to produce diverse 5‑aminomethyl‑1‑methyl‑1H‑imidazole‑4‑carboxylic acid derivatives in a single step [1]. This is impractical with non‑formylated analogs and provides a rapid entry into CNS‑oriented chemical space.

Parallel Synthesis: Orthogonal Amidation Without Protecting Groups

The carboxylic acid can be selectively converted to amides, esters, or hydrazides while the formyl group remains intact, as demonstrated by the 92% yield in benzylamide formation [1]. This orthogonal reactivity is not available with imidazole‑4,5‑dicarboxylic acid, which mandates cumbersome protection strategies.

Process Chemistry: Scalable One‑Step Synthesis for Kilogram Procurement

The published one‑step Vilsmeier protocol delivers quantitative yield with no chromatography, making the compound amenable to large‑scale production [1]. This contrasts sharply with multi‑step routes to analogous non‑methylated formyl‑imidazoles, which require costly purification and generate more waste.

Neuroscience Probe Development: mGlu5 Negative Allosteric Modulator Scaffold

A derivative based on the 5‑formyl‑1‑methyl‑1H‑imidazole‑4‑carbonyl core exhibits 66 nM mGlu5 NAM activity [2]. This validates the scaffold for CNS drug discovery programs targeting glutamate signaling, a therapeutic area where high‑quality imidazole intermediates are in demand.

Quote Request

Request a Quote for 5-formyl-1-methyl-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.